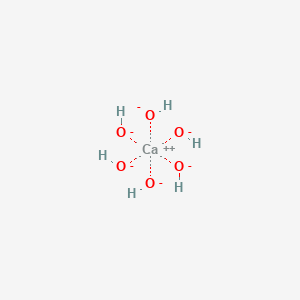

Hexaaquacalcium ion

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Calcium hexahydroxide, also known as calcium hydroxide, is an inorganic compound with the chemical formula Ca(OH)₂. It is a colorless crystal or white powder and is produced when calcium oxide (quicklime) is mixed with water.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Calcium hexahydroxide is typically prepared by the reaction of calcium oxide with water. This reaction is highly exothermic, meaning it releases a significant amount of heat: [ \text{CaO} + \text{H}_2\text{O} \rightarrow \text{Ca(OH)}_2 ] This method is commonly used in both laboratory and industrial settings .

Industrial Production Methods

In industrial production, calcium hexahydroxide is produced in large quantities by the thermal decomposition of limestone (calcium carbonate) to produce calcium oxide, which is then hydrated to form calcium hexahydroxide. The reaction conditions, such as temperature and water addition rate, are carefully controlled to ensure the quality and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Calcium hexahydroxide undergoes several types of chemical reactions, including:

Neutralization Reactions: Reacts with acids to form calcium salts and water.

Carbonation: Reacts with carbon dioxide to form calcium carbonate.

Decomposition: Decomposes into calcium oxide and water when heated to high temperatures.

Common Reagents and Conditions

Acids: Reacts with hydrochloric acid, sulfuric acid, and nitric acid to form calcium chloride, calcium sulfate, and calcium nitrate, respectively.

Carbon Dioxide:

Major Products Formed

Calcium Salts: Such as calcium chloride, calcium sulfate, and calcium nitrate.

Calcium Carbonate: Formed during the carbonation process.

Applications De Recherche Scientifique

Calcium hexahydroxide has numerous scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and as a pH regulator.

Biology: Employed in the preparation of calcium-competent cells for molecular biology experiments.

Medicine: Utilized in dentistry for its antimicrobial properties and ability to stimulate dentin formation.

Industry: Used in the production of construction materials, such as mortar and plaster, and in environmental applications, such as water treatment and flue gas desulfurization

Mécanisme D'action

Calcium hexahydroxide exerts its effects through several mechanisms:

Biological Effects: When applied to biological tissues, it releases calcium ions, which play a crucial role in various cellular processes, including signal transduction and bone formation.

Antibacterial Effects: Its high pH creates an inhospitable environment for bacteria, making it effective as an antimicrobial agent.

Comparaison Avec Des Composés Similaires

Similar Compounds

Calcium Oxide (CaO):

Calcium Carbonate (CaCO₃): Formed from the reaction of calcium hexahydroxide with carbon dioxide.

Calcium Sulfate (CaSO₄): Used in construction materials like plaster of Paris.

Uniqueness

Calcium hexahydroxide is unique due to its ability to act as a strong base and its versatility in various applications. Its ability to neutralize acids, form calcium carbonate, and serve as an antimicrobial agent makes it distinct from other calcium compounds .

Propriétés

IUPAC Name |

calcium;hexahydroxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.6H2O/h;6*1H2/q+2;;;;;;/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTAVUFVWOVBHJ-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH6O6-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17787-72-3 |

Source

|

| Record name | Calcium(2+), hexaaqua-, ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017787723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B95404.png)

![3-Tert-butyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B95409.png)